molecular formula C27H27N5O3 B13650595 ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate

ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate

Cat. No.: B13650595
M. Wt: 469.5 g/mol
InChI Key: IKJUNQVKTBWLGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the quinazoline or pyridine rings.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.

Scientific Research Applications

Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Lapatinib: Another HER2/ErbB2 inhibitor used in cancer therapy.

    Gefitinib: An EGFR inhibitor with similar structural features.

    Erlotinib: Another EGFR inhibitor used in cancer treatment.

Uniqueness

Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate is unique due to its specific structure, which allows for high selectivity and potency in inhibiting the HER2/ErbB2 receptor . This selectivity reduces off-target effects and enhances its therapeutic potential.

Properties

Molecular Formula

C27H27N5O3

Molecular Weight

469.5 g/mol

IUPAC Name

ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate

InChI

InChI=1S/C27H27N5O3/c1-4-34-27(33)28-13-5-6-20-8-11-24-23(15-20)26(31-17-30-24)32-21-9-12-25(18(2)14-21)35-22-10-7-19(3)29-16-22/h5-12,14-17H,4,13H2,1-3H3,(H,28,33)(H,30,31,32)

InChI Key

IKJUNQVKTBWLGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC=CC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OC4=CN=C(C=C4)C)C

Origin of Product

United States

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